molecular formula C4H7ClN2 B6592364 1H-Pyrrol-3-amine hydrochloride CAS No. 1956319-05-3

1H-Pyrrol-3-amine hydrochloride

Cat. No. B6592364
M. Wt: 118.56 g/mol
InChI Key: UYUUSRRNGPDMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Green Organic Reactions

1H-Pyrrol-3-amine hydrochloride and its derivatives are utilized in green organic reactions. For example, aliphatic primary amines react with 1,3-diketones in the presence of hydrogen peroxide to synthesize 1H-pyrrol-3(2H)-ones efficiently and regioselectively under mild and environmentally friendly conditions (Xi Sun et al., 2014).

Synthetic Strategies for Pyrrole Derivatives

Pyrrole and its derivatives serve as fundamental subunits for many biological molecules. Synthetic strategies for these compounds often involve the condensation of amines with carbonyl-containing compounds. Pyrrole derivatives, including hydroxypyrroles, ketones, acids, esters, and polypyrroles, have applications ranging from solvents and wetting agents to electrically conducting materials (L. R. Anderson & Kou-Chang Liu, 2000).

Carbon Dioxide Capture

Amine-functionalized, crosslinked porous polymers, synthesized from pyrrole and other reagents, show exceptional CO2 capture capacities. These materials maintain performance over multiple cycles without losing selectivity or capacity, making them promising for environmental applications (M. Abdelnaby et al., 2018).

Library of Pyrrole Derivatives

A three-component condensation method allows the synthesis of a wide range of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. This method supports parallel synthesis and has been used to create over 3000 pyrrolone derivatives, demonstrating the versatility of pyrrole chemistry in generating diverse molecular libraries (S. Ryabukhin et al., 2012).

Anti-Tubercular Evaluation

Pyrrole derivatives have been explored for their anti-tubercular, anti-inflammatory, and anticancer activities. Novel pyrrole-3-carbonitriles derivatives exhibit promising in vitro anti-tubercular activity, underscoring the therapeutic potential of pyrrole-based compounds (Dipali A Uthale, 2014).

Safety And Hazards

When handling 1H-Pyrrol-3-amine hydrochloride, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition6.


Future Directions

Pyrrole and its derivatives have gained much attention due to their remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application2. Therefore, the future directions in the research of 1H-Pyrrol-3-amine hydrochloride and its derivatives could involve exploring these areas further.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

1H-pyrrol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.ClH/c5-4-1-2-6-3-4;/h1-3,6H,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUUSRRNGPDMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrol-3-amine hydrochloride

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